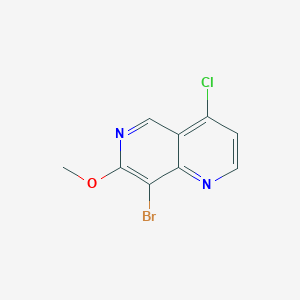![molecular formula C11H7BrN4 B1382294 5-ブロモ-3-フェニル-2H-ピラゾロ[3,4-c]ピリダジン CAS No. 1424017-38-8](/img/structure/B1382294.png)
5-ブロモ-3-フェニル-2H-ピラゾロ[3,4-c]ピリダジン
説明
“5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine” is a chemical compound that belongs to the class of organic compounds known as bromodiphenyl ethers . It has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been evaluated as TRK inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves the use of the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine” primarily involve its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These reactions are facilitated by the use of NIS for iodization and PMB-Cl for the protection of the NH group . Another reaction involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .科学的研究の応用
生物活性誘導体の合成
AS-41822 のコア構造は、幅広い生物活性誘導体を合成するための前駆体として機能します。 研究者は、その反応性を利用してさまざまな置換基を導入し、潜在的な薬理活性を有する化合物へと導くことができます .
抗炎症剤の開発
AS-41822 から誘導された化合物は、その抗炎症作用について調査されています。 特に、一部の誘導体は、炎症の主要なメディエーターであるプロスタグランジン E2 およびインターロイキンの活性を阻害する活性を示しています .
鎮痛作用の探求
AS-41822 の構造アナログは、その鎮痛作用について調査されており、これは新しい疼痛管理療法の開発に役立つ可能性があります .
鎮痛薬への応用
AS-41822 誘導体は、生物学的経路を調節する可能性があるため、鎮痛作用についても研究されており、新しい鎮痛薬の開発につながる可能性があります .
抗がん研究
ピラゾロ[3,4-c]ピリダジン骨格は、抗がん研究における注目すべき点です。 AS-41822 構造の修飾により、がん細胞または腫瘍増殖に関与する経路を選択的に標的とする化合物につながる可能性があります .
神経保護の可能性
AS-41822 誘導体の研究には、その神経保護能力の調査が含まれています。 これは、神経細胞を損傷や死から保護することで、神経変性疾患の治療につながる可能性があります .
抗ウイルスおよび抗菌薬への応用
最後に、AS-41822 の汎用性により、抗ウイルスおよび抗菌薬の探索が可能になります。 研究者は、コア構造を修飾することで、さまざまな病原体のライフサイクルを阻害することを目指しています .
作用機序
Target of Action
The primary target of 5-Bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine, also known as AS-41822, is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
AS-41822 interacts with its target, TRKs, by inhibiting their activities . Among the synthesized pyrazolo[3,4-b]pyridine derivatives, a compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . .
Result of Action
The inhibition of TRKs by AS-41822 results in the suppression of cell proliferation, potentially leading to the prevention or treatment of cancers associated with the overexpression of TRKs .
生化学分析
Biochemical Properties
5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine has been found to bind to proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine on cellular processes are profound. This compound has been observed to modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival . By influencing these pathways, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can alter gene expression and cellular metabolism. For instance, it can induce the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, thereby inhibiting their activity. This binding can result in the inhibition of kinase activity, which in turn affects downstream signaling pathways . Additionally, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies using cancer cell lines.
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine vary with dosage. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites of this compound can further interact with various biomolecules, affecting metabolic flux and metabolite levels. For instance, the inhibition of specific kinases by 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can alter the levels of key metabolites involved in cell signaling and energy production .
Transport and Distribution
The transport and distribution of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine is critical for its activity. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine to these compartments is facilitated by targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins to modulate gene expression. In the mitochondria, it can affect cellular metabolism and apoptosis .
特性
IUPAC Name |
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-6-8-10(7-4-2-1-3-5-7)14-16-11(8)15-13-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMMOUBKQLDASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(N=NC3=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


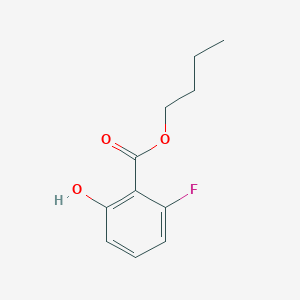
![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)
![[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1382214.png)
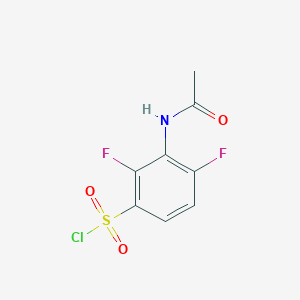
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)

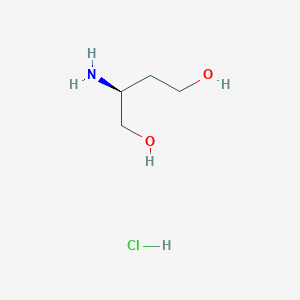
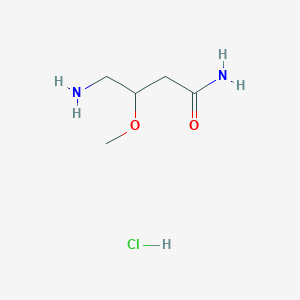
![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)

